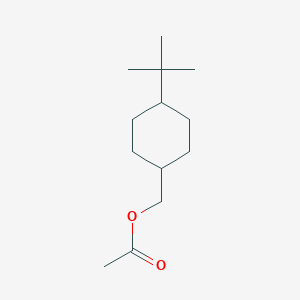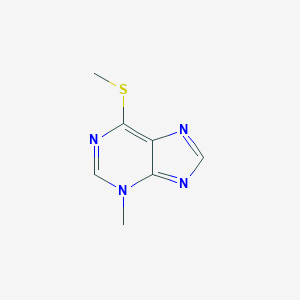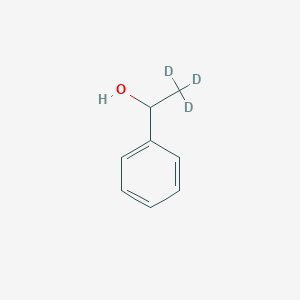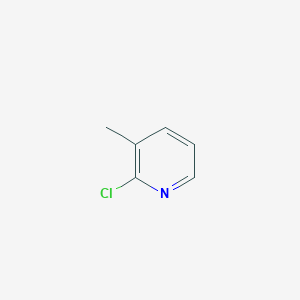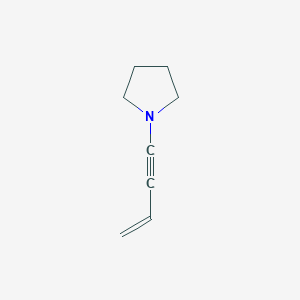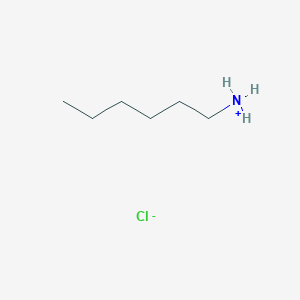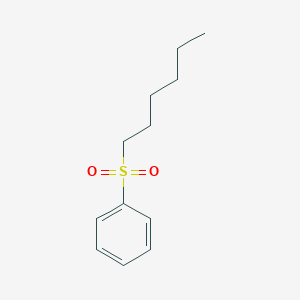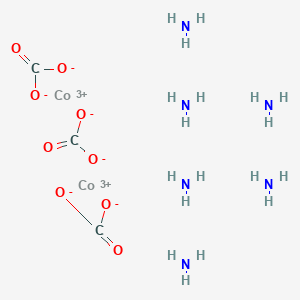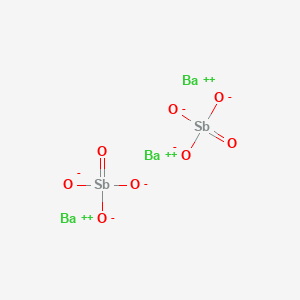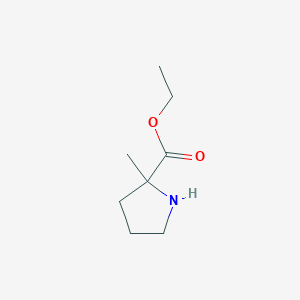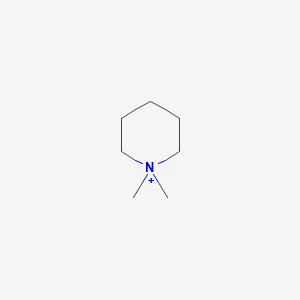
矮壮素
描述
Mepiquat is a plant growth regulator widely used in agriculture to control the growth and development of crops. It is commonly applied as mepiquat chloride (MC) and has been shown to be effective in manipulating the canopy of cotton plants to prevent excessive growth and potential yield loss . Mepiquat (N,N-dimethylpiperidinium) is also known to form naturally in certain cooked foods as a byproduct of the Maillard reaction, which occurs during the roasting process of coffee and cereals .
Synthesis Analysis
The synthesis of mepiquat in agricultural applications is not typically described in the literature, as it is commercially produced and applied as mepiquat chloride. However, studies have shown that mepiquat can be synthesized naturally during the cooking and roasting of foods. For instance, mepiquat can be formed by the decarboxylation of pipecolic acid and its betaine derivative at high temperatures . Additionally, mepiquat can be generated from lysine and trigonelline under dry thermal conditions typical of roasting . Carnitine has also been identified as a precursor in the formation of mepiquat through similar pathways .
Molecular Structure Analysis
Mepiquat is a quaternary ammonium compound with the molecular structure of N,N-dimethylpiperidinium. Its structure is related to piperidine and pipecolic acid, which are involved in its natural formation during thermal processing . The molecular interactions of mepiquat as a guest molecule in zeolite syntheses have been studied, showing that it can influence the crystallization of different zeolite structures .
Chemical Reactions Analysis
Mepiquat is formed through various chemical reactions, including N-methylation and decarboxylation of pipecolic acid, as well as Maillard reaction pathways followed by transmethylation reactions . The formation of mepiquat in foodstuffs is influenced by the presence of natural constituents such as lysine, trigonelline, and carnitine, and the conditions of thermal processing .
Physical and Chemical Properties Analysis
The physical and chemical properties of mepiquat as a plant growth regulator are not detailed in the provided papers. However, its effects on plant physiology have been documented. For example, mepiquat chloride has been shown to significantly decrease endogenous gibberellic acid levels in cotton, inhibiting cell elongation and reducing plant height . In terms of its occurrence in food products, mepiquat has been detected at microgram per kilogram levels in a variety of cooked vegetables and cereal-based foodstuffs .
Relevant Case Studies
Several case studies highlight the effects of mepiquat on plant growth and its formation in food products. In cotton, mepiquat chloride application led to reduced plant height due to the suppression of gibberellic acid metabolism and signaling . In food science, the formation of mepiquat during the cooking of vegetables and the roasting of coffee and cereals has been documented, with the compound being detected at varying levels depending on the cooking method and temperature . These studies provide insight into the dual role of mepiquat as both an agricultural chemical and a byproduct of food processing.
科学研究应用
在棉花种植中:氯化矮壮素 (MC) 用于管理棉花的营养生长。一项研究发现,在使用不同技术(平播、垄播和床播)种植的棉花上,在不同的时间(播种后 50、60 和 70 天)施用矮壮素对作物物候、形态以及皮棉产量和质量没有显着影响。然而,后期施用(播种后 70 天)导致铃重、出籽率和皮棉产量增加 (Murtza 等,2022).
作为烘焙食品中的副产品:矮壮素在烘焙的谷物食品中作为副产品形成。例如,在烘焙过程中,它存在于咖啡的天然成分中。在由烘焙谷物组成的速溶饮料的工业规模试验中观察到矮壮素显着增加 (Bessaire 等,2016).
在煮熟蔬菜中形成:矮壮素可以在煮熟的蔬菜中自然形成。烹饪方法会导致它存在于各种蔬菜中,如烤箱烤西兰花和商用烤箱炸薯条 (Yuan 等,2017).
在模拟植物生长中:对 MC 对植物生长(如棉花)的影响的研究已被纳入 GOSSYM-COMAX 等生长模型中。这些模型有助于预测和优化 MC 在棉花作物管理中的使用 (Reddy 等,1995).
对桉树无性系的影响:在种植时对桉树无性系施用 MC 可能促进抗旱性。它诱导了植物的形态生理变化,表明在干旱管理中具有潜在应用 (Santos 等,2020).
作用机制
Target of Action
Mepiquat Chloride (MC), a plant growth regulator, primarily targets the gibberellin involved in cell elongation . It is usually sprayed on cotton foliage at different growth stages as a practical tool for cotton management . It also targets microRNAs , important gene expression regulators that control plant growth and development .
Mode of Action
MC interacts with its targets to bring about significant changes in plant growth. It retards the vegetative growth by inhibiting the activity of gibberellin, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter . Furthermore, MC application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Biochemical Pathways
MC affects several biochemical pathways. It reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs . Disturbed carbohydrate metabolism could affect the activity of sucrose metabolic enzymes, resulting in variable yield responses . MC also induces endogenous auxin level by altering gene expression of both gibberellin (GA) biosynthesis and signaling and abscisic acid (ABA) signaling .
Pharmacokinetics
It is known that mc is usually sprayed on cotton foliage at different growth stages This suggests that the compound is absorbed by the leaves and distributed throughout the plant
Result of Action
The molecular and cellular effects of MC’s action are significant. MC foliar applications reduce plant height, leaf area, node distance, and plant canopy but increase light interception within the canopy that leads to increased yields . It enhances the yield due to raised boll setting on the lower branches by manipulating a compact canopy . At the metabolic level, the expression levels of flavonoid differential metabolites were significantly increased .
Action Environment
The action, efficacy, and stability of MC are influenced by environmental factors. Cotton plant is sensitive to the changes in environment and grows extensively in normal growing conditions . Yield attributes like boll number, boll weight, and lint percentage depend on the growth pattern of cotton and respond greatly to the environmental conditions, plant density, and MC use .
安全和危害
生化分析
Biochemical Properties
Mepiquat interacts with several enzymes and proteins within the plant. It has been found to affect the activity of sucrose metabolic enzymes, leading to variable yield responses . Mepiquat application increases the net photosynthesis rate in cotton leaves as compared with control and triggers carbohydrate formation by improved source-sink relationship .
Cellular Effects
Mepiquat has significant effects on various types of cells and cellular processes. It reduces plant height, leaf area, and leaf size, and blocks gibberellin activity, resulting in shorter internodes and reduced stem elongation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mepiquat exerts its effects at the molecular level through several mechanisms. It inhibits the activity of gibberellin involved in cell elongation, which inhibits the signaling pathways and disturbs gibberellin homeostasis by upregulation of site-specific genes . This ultimately results in keeping the plant stature shorter .
Temporal Effects in Laboratory Settings
The effects of Mepiquat change over time in laboratory settings. It has been observed that Mepiquat application reduces the partitioning of photoassimilates towards the main stem, branches, and growing points but increases partitioning to the reproductive organs .
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of Mepiquat dosage in animal models. It is practically non-toxic to birds on an acute oral and subacute dietary basis .
Metabolic Pathways
Mepiquat is involved in several metabolic pathways within the plant. It affects carbohydrate metabolism and disturbs carbohydrate metabolism which could affect the activity of sucrose metabolic enzymes .
Transport and Distribution
Mepiquat is absorbed by the leaves and distributed throughout the plant . It is sprayed on cotton foliage at different growth stages as a practical tool for cotton management .
Subcellular Localization
It is known that Mepiquat is mainly located in chloroplasts and the cytoplasm .
属性
IUPAC Name |
1,1-dimethylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCAWEWCFVZOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24307-26-4 (chloride) | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042122 | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15302-91-7 | |
| Record name | Mepiquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mepiquat chloride influence cotton plant growth?
A1: Mepiquat chloride acts as a gibberellin biosynthesis inhibitor. [, , , ] Gibberellins are plant hormones that promote stem elongation. By inhibiting their synthesis, mepiquat chloride reduces internode length, leading to shorter, more compact cotton plants. [, , ]
Q2: What are the downstream effects of mepiquat chloride application on cotton?
A2: Mepiquat chloride's growth regulation results in several notable effects: [, , , , , , ]* Reduced Plant Height: This improves harvest efficiency and reduces lodging risk. [, , ]* Increased Fruiting Branching: This can lead to higher fruit set at lower positions on the plant. [, ]* Modified Leaf Morphology: Mepiquat chloride can influence leaf size and shape, potentially affecting photosynthesis. [, ]* Altered Nutrient Allocation: The compound may influence the distribution of resources within the plant, impacting yield components like boll number and size. [, ]
Q3: Are there differences in how mepiquat chloride is absorbed and distributed within the cotton plant depending on the application method?
A3: Research suggests that mepiquat chloride is effectively absorbed both through foliage and seed coatings. [, ] While foliar applications are common, seed treatments may offer a slow-release approach, potentially reducing the number of applications needed. [, ] The wick application method allows for a more targeted application of mepiquat chloride, potentially reducing the amount needed compared to broadcast spraying. []
Q4: Do environmental conditions play a role in mepiquat chloride's effectiveness?
A4: Yes, environmental factors significantly influence mepiquat chloride's performance. [, , ] Factors such as water availability, temperature, and nutrient levels can alter the plant's response to the growth regulator. For instance, mepiquat chloride's effects may be more pronounced under high-input conditions like irrigation and optimal nitrogen fertilization. [, ]
Q5: How does mepiquat chloride application interact with nitrogen management in cotton?
A5: Nitrogen fertilization stimulates vegetative growth in cotton. [] Mepiquat chloride can moderate this effect, potentially preventing excessive growth that might negatively impact yield. [, ] Research suggests that optimizing both nitrogen rates and mepiquat chloride application timings are crucial for achieving desired growth patterns and maximizing yield potential. [, ]
Q6: Are there concerns about mepiquat chloride resistance developing in cotton?
A6: While mepiquat chloride resistance in cotton has not been widely reported, it's a possibility with continuous use of any pesticide. [] Monitoring for potential resistance development is crucial. Research into alternative growth regulation strategies could be beneficial to diversify management practices. []
Q7: What are the environmental fate and potential impacts of mepiquat chloride?
A7: Understanding the environmental fate of mepiquat chloride, including its degradation pathways and potential effects on non-target organisms, is essential for sustainable use. [] Research focusing on minimizing mepiquat chloride application rates while maintaining efficacy, as well as exploring alternative application methods like seed coatings, could contribute to reducing environmental impact. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




